![molecular formula C26H20F2N4O2S2 B2423360 N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 533866-26-1](/img/structure/B2423360.png)
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is an intricate organic compound with a complex molecular structure. This compound exhibits significant potential in various fields, including medicinal chemistry and biological research, due to its unique chemical properties and interactions.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The suppression of these conversions results in the anti-inflammatory properties of the compound .
Biochemical Pathways
The affected biochemical pathway is the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are lipid compounds that are produced by COX enzymes . The inhibition of COX enzymes by the compound disrupts this pathway, leading to its anti-inflammatory effects .
Result of Action
The result of the compound’s action is the inhibition of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound prevents the production of lipid compounds that contribute to inflammation . This leads to a reduction in inflammation and the associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic synthesis procedures. Each step requires precise control over reaction conditions to achieve high yield and purity.
Synthesis of the Benzothiazole Moiety: : The synthesis starts with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base such as sodium hydroxide.
Introduction of the Indole Moiety: : The indole ring is synthesized separately, often via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of the Moieties: : The benzo[d]thiazole and indole moieties are then coupled together. This coupling typically involves nucleophilic substitution reactions facilitated by reagents like thionyl chloride or phosphorus oxychloride.
Final Assembly and Difluorobenzamide Formation: : The final step involves the introduction of the difluorobenzamide group. This can be achieved through acylation reactions, where the assembled intermediate is reacted with difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimized conditions to ensure reproducibility, efficiency, and cost-effectiveness. Key considerations include the availability of raw materials, reaction scalability, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thioether and amine functionalities, yielding sulfoxides or sulphones, and corresponding oxidized amines.
Reduction: : Reduction of carbonyl groups present in the indole moiety can produce secondary alcohols.
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide group, where fluorine atoms can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: : Hydrogenation catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: : Nucleophiles such as amines or thiols, often requiring mild heating to facilitate substitution.
Major Products Formed
Sulfoxides/Sulphones: from oxidation.
Secondary Alcohols: from reduction.
Substituted Amides: from nucleophilic substitution.
Scientific Research Applications
Chemistry
The compound's unique structure allows for diverse chemical modifications, making it a valuable scaffold in synthetic organic chemistry for developing new molecules with desired properties.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions or as a tool to elucidate biological pathways due to its potential bioactivity.
Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their therapeutic potentials, such as anticancer or antimicrobial activities, owing to their ability to interact with biological targets.
Industry
In industrial applications, derivatives of this compound may find uses in material sciences or as intermediates in the production of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-dichlorobenzamide
Uniqueness
The presence of the difluorobenzamide group differentiates N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide from its analogs. This fluorination can significantly influence its chemical reactivity and biological activity, potentially enhancing its efficacy and specificity in various applications.
In sum, this compound stands out due to its sophisticated structure and multifaceted applications, making it a compound of interest in both academic research and practical applications.
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2S2/c27-17-7-5-8-18(28)24(17)25(34)29-12-13-32-14-22(16-6-1-3-10-20(16)32)35-15-23(33)31-26-30-19-9-2-4-11-21(19)36-26/h1-11,14H,12-13,15H2,(H,29,34)(H,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSBYOOYUMNYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
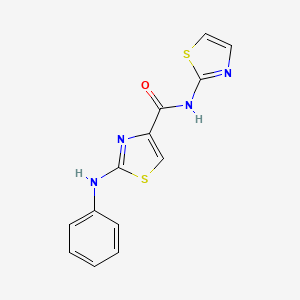

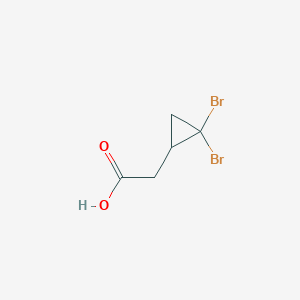
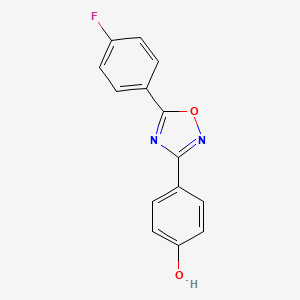
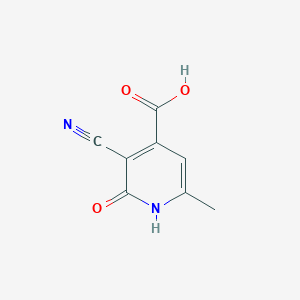
![2-{[(Z)-N'-cyano-N-(2-fluorophenyl)carbamimidoyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2423285.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423286.png)
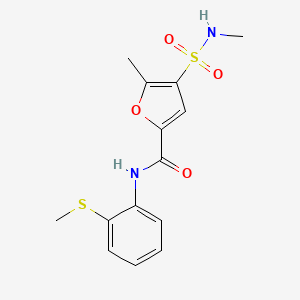
![[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride](/img/structure/B2423289.png)
![ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate](/img/structure/B2423291.png)
![5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423294.png)
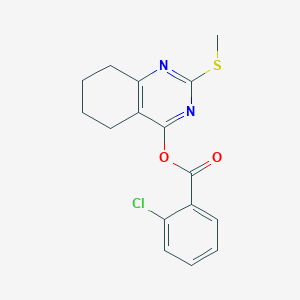
![N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423297.png)
![N'-(5-chloro-2-methoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2423300.png)
